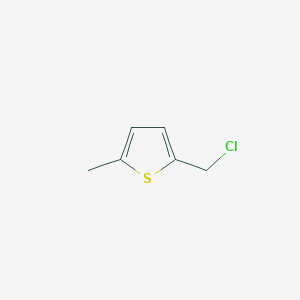

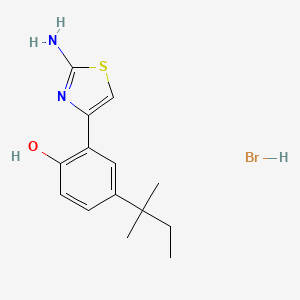

![molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4](/img/structure/B1284429.png)

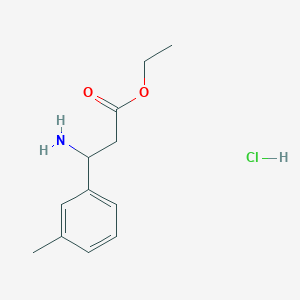

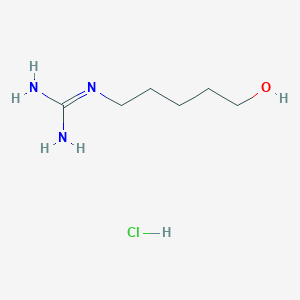

7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Übersicht

Beschreibung

OSM-S-448 is a compound that belongs to the aminothienopyrimidine series, which has been studied extensively for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-448 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes various transformations to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for OSM-S-448 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen: OSM-S-448 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere Halogenierungen, sind bei der Synthese und Modifikation von OSM-S-448 üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von OSM-S-448, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

OSM-S-448 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Aminothienopyrimidinen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle antimalarielle Aktivität untersucht, wobei sie den Malariaparasiten Plasmodium falciparum als Ziel angreift.

Medizin: Es wird weiterhin erforscht, ob es als Therapeutikum für Malaria eingesetzt werden kann.

5. Wirkmechanismus

Der Wirkmechanismus von OSM-S-448 beinhaltet die Hemmung spezifischer molekularer Ziele innerhalb des Malariaparasiten. Es wird vermutet, dass die Verbindung die Fähigkeit des Parasiten zur Regulierung der intrazellulären Natrium- und Wasserstoffionenkonzentrationen stört, was zu seinem Tod führt. Die genauen molekularen Wege und Ziele werden noch untersucht, aber es wird vermutet, dass die Hemmung eines P-Typ-Natrium-Kalium-ATPase-Transporters beteiligt ist .

Ähnliche Verbindungen:

- OSM-S-106

- OSM-S-137

- TCMDC 132385

Vergleich: OSM-S-448 ist einzigartig in seinen spezifischen Strukturmodifikationen, die zu seiner besonderen biologischen Aktivität beitragen. Im Vergleich zu ähnlichen Verbindungen wie OSM-S-106 und OSM-S-137 hat OSM-S-448 unterschiedliche Wirksamkeits- und Löslichkeitsgrade gezeigt. Das Vorhandensein bestimmter funktioneller Gruppen, wie z. B. des halogenierten Aminothienopyrimidin-Grundgerüsts, unterscheidet es von anderen Verbindungen der Reihe .

Wirkmechanismus

The mechanism of action of OSM-S-448 involves the inhibition of specific molecular targets within the malaria parasite. The compound is believed to interfere with the parasite’s ability to regulate intracellular sodium and hydrogen ion concentrations, leading to its death. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of a P-type sodium-potassium ATPase transporter .

Vergleich Mit ähnlichen Verbindungen

- OSM-S-106

- OSM-S-137

- TCMDC 132385

Comparison: OSM-S-448 is unique in its specific structural modifications, which contribute to its distinct biological activity. Compared to similar compounds like OSM-S-106 and OSM-S-137, OSM-S-448 has shown different levels of efficacy and solubility. The presence of specific functional groups, such as the halogenated aminothienopyrimidine scaffold, sets it apart from other compounds in the series .

Eigenschaften

IUPAC Name |

7-bromo-4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFZDPZIIKOATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586510 | |

| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31169-27-4 | |

| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?

A1: this compound serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []

Q2: How is this compound structurally modified to create potential anticancer agents?

A2: One strategy involves introducing a piperazine unit to the this compound core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []

Q3: Are there other chemical modifications explored with this compound for developing novel compounds?

A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with this compound. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.